molecular formula C10H17N3 B1306385 N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine CAS No. 133280-80-5

N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine

Cat. No.: B1306385
CAS No.: 133280-80-5
M. Wt: 179.26 g/mol
InChI Key: DBEIHURZAFSRSR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a pyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under appropriate conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature.

Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like .

    Substitution: The compound can participate in substitution reactions where the pyridine ring or the ethane-1,2-diamine backbone is modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Various halogenating agents or nucleophiles under mild conditions.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or diamine derivatives.

Scientific Research Applications

N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine involves its ability to form stable complexes with metal ions. The pyridine ring and the diamine backbone provide multiple coordination sites, allowing the compound to effectively chelate metal ions. This chelation can influence various biochemical pathways and molecular targets, making it useful in both chemical and biological applications[4][4].

Comparison with Similar Compounds

  • N,N-Dimethylethylenediamine
  • 2-Pyridinecarboxaldehyde
  • N,N-Diethylethylenediamine
  • N,N’-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine

Comparison: N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine is unique due to its specific combination of a pyridine ring and a dimethylated ethane-1,2-diamine backbone. This structure provides distinct coordination properties and reactivity compared to other similar compounds. For example, N,N-Diethylethylenediamine lacks the pyridine ring, which significantly alters its coordination chemistry and applications .

Biological Activity

N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine, a compound with significant structural features including a pyridine moiety and two amine groups, has garnered attention for its biological activity and potential applications in various fields, particularly in coordination chemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily arises from its ability to form stable complexes with metal ions . The nitrogen atoms in the compound can coordinate with various metal ions, leading to the formation of chelates that can influence biological processes such as enzyme activity, metal ion transport, and redox reactions.

1. Chelating Agent

Research indicates that this compound acts as a chelating agent in biological systems. This property allows it to bind metal ions effectively, which is crucial for processes such as metal ion transport and storage.

2. Drug Development

The compound has been explored for its potential therapeutic applications, particularly in the development of metal-based drugs . Its ability to form stable complexes makes it a candidate for drug delivery systems. For instance, studies have evaluated its role in synthesizing pharmaceutical intermediates that may enhance drug efficacy against various diseases.

3. Inhibition Studies

Inhibition studies have shown that derivatives of this compound can inhibit specific enzymes critical in metabolic pathways. For example, related compounds have been studied for their inhibitory effects on dihydrofolate reductase (DHFR) from E. coli, which is pivotal in thymidine and purine synthesis pathways .

Compound Target Enzyme IC50 (nM) Mechanism
NSC120927E. coli DHFR42.50 ± 5.34Competitive inhibition
NSC132279E. coli DHFR100.9 ± 12.7Competitive inhibition

Case Study 1: Coordination Chemistry

A study investigated the coordination properties of this compound with copper(I) complexes. The results indicated that the compound forms stable complexes that exhibit unique spectroscopic properties, suggesting potential applications in catalysis and material science .

Case Study 2: Anticancer Activity

Another research focused on ruthenium complexes containing similar ligands showed promising anticancer properties. These studies suggest that the ligand's ability to form adducts with proteins could enhance the bioavailability and effectiveness of anticancer drugs .

Properties

IUPAC Name

N',N'-dimethyl-N-(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEIHURZAFSRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390044
Record name N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133280-80-5
Record name N,N-Dimethyl-N'-pyridin-2-ylmethyl-ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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